molecular formula C69H116N9O6RuS3 B6292492 N749 Black Dye, 85% CAS No. 359415-47-7

N749 Black Dye, 85%

Cat. No. B6292492
CAS RN: 359415-47-7
M. Wt: 1365.0 g/mol
InChI Key: YOIDEEDNCKVVPH-UHFFFAOYSA-K
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Description

N749 Black Dye (N749) is a ruthenium complex that forms a co-ordinate bond with the monoprotonated tricarboxyterpyridine and three thiocyanates . It can be used as a sensitizer that functionalizes the semi-conducting materials that exhibit an absorption peak in the near infrared region .


Molecular Structure Analysis

The molecular structure of N749 Black Dye involves ruthenium at the center that forms a co-ordinate bond with the monoprotonated tricarboxyterpyridine and three thiocyanates . The empirical formula is C69H116N9O6RuS3 .


Physical And Chemical Properties Analysis

N749 Black Dye is a dark green powder . It has an assay of 85% (HPLC), and its maximum absorption wavelengths in ethanol (0.02 mM) are 615, 415, 341, 329 nm .

Scientific Research Applications

Protonated Carboxyl Anchor for Stable Adsorption

Research demonstrates the use of protonated carboxyl group anchors to achieve stable adsorption of N749 on TiO2 surfaces, crucial for dye-sensitized solar cells. This method enhances the stability of the dye adsorption, which is vital for the efficient operation of DSSCs (Sodeyama et al., 2012).

Enhancement of Photovoltaic Performance

Studies have investigated the effect of deoxycholic acid (DCA) concentration on the photovoltaic properties of N749-sensitized solar cells. The research finds that optimal concentrations of DCA can significantly improve the photocurrent density and, thereby, the overall performance of the solar cells (Bang et al., 2012).

Stability with Co-sensitized Solar Cells

The stability of dye-sensitized solar cells using a mixture of N749 and organic co-adsorbents has been explored. Findings indicate remarkable stability under prolonged light exposure, highlighting the potential for durable DSSC applications (Salvatori et al., 2014).

Synthesis and Application in DSSCs

A novel approach to synthesizing N749 dimer and its application in dye-sensitized solar cells has been reported. This synthesis aims to expand the spectral absorption range and increase the molar extinction coefficient, providing a new direction for designing ruthenium dyes (Liu et al., 2015).

Expanding the Spectral Response

A method for positioning different dyes in a mesoporous TiO2 layer through selective desorption and adsorption processes has been developed, enabling an expanded spectral response for dye-sensitized solar cells (Park et al., 2011).

Theoretical Studies

Computational investigations on the interactions of N749 dyes with iodine in DSSCs have provided insights into the molecular mechanisms affecting solar cell performance. Such studies help in understanding the dye's behavior in solar cells and guiding the design of more efficient devices (Kusama & Sayama, 2015).

Mechanism of Action

Target of Action

The primary target of N749 Black Dye, also known as Greatcell Solar®, is wide band-gap oxide semiconductors, such as titanium dioxide . These semiconductors are used in various applications, including solar cells and other optoelectronic devices .

Mode of Action

N749 Black Dye has ruthenium at its center, which forms a coordinate bond with the monoprotonated tricarboxyterpyridine and three thiocyanates . This structure allows the dye to absorb light in the near-infrared region, making it an effective sensitizer .

Biochemical Pathways

Upon absorption of light, the dye is excited to a higher energy state. This energy is then transferred to the semiconductor, promoting the movement of electrons and thus generating an electric current . The dye then returns to its ground state, ready to absorb more light and continue the process .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of N749 Black Dye, we can consider its “operational kinetics”. The dye is recommended to be used in a 0.2-0.3mM solution with ethanol or acetonitrile/tert-butanol . This ensures optimal absorption of light and efficient energy transfer .

Result of Action

The result of the action of N749 Black Dye is the generation of an electric current in the semiconductor to which it is bound . This is the fundamental process that allows devices such as solar cells to convert light into electricity .

Action Environment

The action of N749 Black Dye is influenced by environmental factors such as light intensity and wavelength, temperature, and the specific characteristics of the semiconductor it is bound to . For example, the dye is designed to absorb light in the near-infrared region, so its performance will be optimal under light conditions that include these wavelengths .

properties

IUPAC Name

2,6-bis(4-carboxylatopyridin-2-yl)pyridine-4-carboxylate;ruthenium(3+);tetrabutylazanium;triisothiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O6.3C16H36N.3CNS.Ru/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13;3*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3*2-1-3;/h1-8H,(H,22,23)(H,24,25)(H,26,27);3*5-16H2,1-4H3;;;;/q;3*+1;3*-1;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOIDEEDNCKVVPH-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC.C1=CN=C(C=C1C(=O)[O-])C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)[O-])C(=O)[O-].C(=[N-])=S.C(=[N-])=S.C(=[N-])=S.[Ru+3]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H116N9O6RuS3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1365.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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